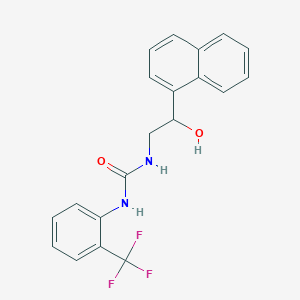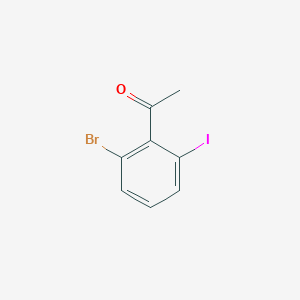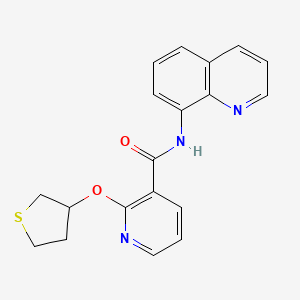
N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a quinoline ring, a tetrahydrothiophene moiety, and a nicotinamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Derivative: Starting from an appropriate aniline derivative, the quinoline ring can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Tetrahydrothiophene Moiety: This can be achieved by reacting the quinoline derivative with a suitable thiol under conditions that promote the formation of the tetrahydrothiophene ring.
Coupling with Nicotinamide: The final step involves coupling the intermediate with nicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could lead to the formation of reduced nicotinamide analogs.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving nicotinamide derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive nicotinamide compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes or receptors, modulating their activity. The quinoline ring could intercalate with DNA, while the nicotinamide moiety might inhibit enzymes like poly(ADP-ribose) polymerase (PARP).
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide: A simple amide of nicotinic acid, widely used in medicine.
Quinoline Derivatives: Compounds containing the quinoline ring, known for their antimalarial and antibacterial properties.
Thiophene Derivatives: Compounds containing the thiophene ring, used in organic electronics and pharmaceuticals.
Uniqueness
N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is unique due to the combination of its structural motifs, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
N-quinolin-8-yl-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-18(22-16-7-1-4-13-5-2-9-20-17(13)16)15-6-3-10-21-19(15)24-14-8-11-25-12-14/h1-7,9-10,14H,8,11-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAAFSPWEHQDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide;hydrochloride](/img/structure/B3019728.png)
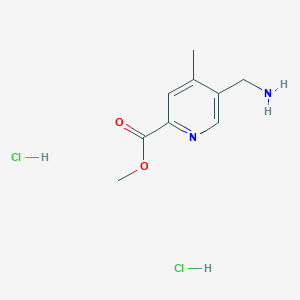
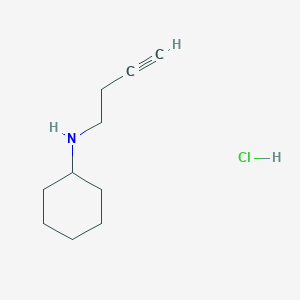
![5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3019733.png)
![5-Oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B3019735.png)
![Tert-butyl N-[(1R,2R,4S)-1-amino-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3019737.png)
(prop-2-yn-1-yl)amine](/img/structure/B3019738.png)
![N-(4-chlorophenyl)-2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B3019739.png)
![1-[(2-Amino-2-oxoethyl)carbamoyl]-3-fluorosulfonyloxybenzene](/img/structure/B3019740.png)
![2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B3019741.png)
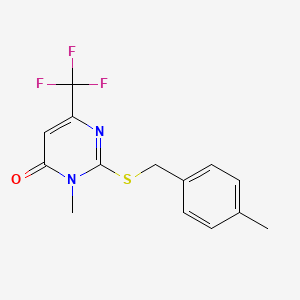
![4-[(2,4-Dichlorophenyl)methyl]-2-phenylthiomorpholine-3,5-dione](/img/structure/B3019745.png)
